Product packaging for (5R)-5-heptyloxolan-2-one(Cat. No.:)

(5R)-5-heptyloxolan-2-one

Cat. No.: B1640711
M. Wt: 184.27 g/mol
InChI Key: PHXATPHONSXBIL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-heptyloxolan-2-one, more commonly known as gamma-undecalactone or peach aldehyde, is a high-purity lactone compound supplied strictly for research use. With the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol , this compound is characterized by its rich, sweet aroma that is strongly reminiscent of ripe peaches, accompanied by creamy, fatty undertones and subtle apricot and coconut nuances . Its primary research value lies in the fields of fragrance science and flavor chemistry, where it serves as a key reference standard and building block for creating and analyzing complex aromatic profiles. Famously first used in early 20th-century perfumery, it remains a critical material for studying authentic peach and apricot accords, enhancing white florals, and adding creaminess to tropical fruit notes . Researchers also investigate its properties as a superior fixative, which can significantly extend fragrance longevity in formulations . When working with this compound, researchers should employ standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Fourier-Transform Infrared Spectroscopy (FTIR) for structural analysis, methods commonly applied in related flavor and fragrance research . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1640711 (5R)-5-heptyloxolan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(5R)-5-heptyloxolan-2-one

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

PHXATPHONSXBIL-SNVBAGLBSA-N

SMILES

CCCCCCCC1CCC(=O)O1

Isomeric SMILES

CCCCCCC[C@@H]1CCC(=O)O1

Canonical SMILES

CCCCCCCC1CCC(=O)O1

Origin of Product

United States

Enzymatic Kinetic Resolution:kinetic Resolution is a Widely Used Technique Where an Enzyme Selectively Reacts with One Enantiomer of a Racemic Mixture, Allowing for the Separation of the Unreacted Enantiomer and the Product. Lipases Are Commonly Used for This Purpose.figshare.comfor γ Undecalactone, This Can Be Applied in Several Ways:

Resolution of racemic γ-undecalactone: A lipase (B570770) can selectively hydrolyze (S)-γ-undecalactone from a racemic mixture, leaving the desired (R)-γ-undecalactone unreacted and therefore enantiomerically enriched.

Resolution of a racemic hydroxy acid precursor: A lipase can catalyze the enantioselective esterification of racemic 4-hydroxyundecanoic acid. The enzyme acylates one enantiomer, allowing the separation of the resulting ester from the unreacted (R)- or (S)-hydroxy acid.

Studies on a range of γ- and δ-lactones have shown that lipases from Pseudomonas species are particularly effective, though γ-lactones are generally resolved less efficiently than δ-lactones. beilstein-journals.org

Chemical Transformations and Derivatization of 5r 5 Heptyloxolan 2 One

Reactions at the Lactone Moiety of (5R)-5-heptyloxolan-2-one

The lactone ring is the most reactive site in the this compound molecule. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, leading to ring-opening reactions.

The cleavage of the lactone ring in this compound results in the formation of γ-hydroxycarboxylic acid derivatives. These reactions can be achieved under both basic and acidic conditions, or through reductive cleavage.

Base-Catalyzed Hydrolysis: Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521), leads to saponification. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the sodium salt of (R)-4-hydroxyundecanoic acid. Subsequent acidification protonates the carboxylate and hydroxyl groups to yield (R)-4-hydroxyundecanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the lactone undergoes hydrolysis to form an equilibrium mixture of the lactone and (R)-4-hydroxyundecanoic acid. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reductively cleave the lactone ring. rsc.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde intermediate. The final product is (R)-undecane-1,4-diol. rsc.org This transformation is a valuable method for converting the chiral lactone into a chiral diol, which can serve as a precursor for other chiral molecules.

The resulting γ-hydroxy acid or diol can be further functionalized. For instance, the carboxylic acid of (R)-4-hydroxyundecanoic acid can be converted into esters, amides, or other carboxylic acid derivatives, while the two hydroxyl groups of (R)-undecane-1,4-diol can be selectively protected or derivatized to create more complex chiral building blocks.

ReactionReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH, H₂O 2. H₃O⁺(R)-4-hydroxyundecanoic acid
Acid-Catalyzed HydrolysisH₃O⁺, H₂O(R)-4-hydroxyundecanoic acid
Reduction1. LiAlH₄, Et₂O 2. H₃O⁺(R)-undecane-1,4-diol

A critical aspect of the chemical transformations of this compound is the preservation of the stereochemical integrity at the C5 chiral center. In the aforementioned ring-opening reactions, the nucleophilic attack occurs at the carbonyl carbon (C2), which is not the stereocenter. Therefore, these reactions typically proceed with retention of configuration at the C5 position.

This stereochemical outcome is highly valuable in asymmetric synthesis, as it allows for the conversion of the readily available enantiopure lactone into other chiral molecules without loss of enantiomeric purity. For example, the (R)-configuration of the starting lactone directly translates to the (R)-configuration of the resulting 4-hydroxyundecanoic acid or undecane-1,4-diol. This principle is fundamental for the use of this compound as a chiral precursor.

Chemical Modifications of the Heptyl Side Chain of this compound

While the lactone moiety is the primary site of reactivity, the heptyl side chain can also be chemically modified. These transformations are generally more challenging due to the unactivated nature of the sp³ C-H bonds in the alkyl chain.

Selective oxidation of the heptyl side chain requires methods that can differentiate between the various methylene (B1212753) groups and the terminal methyl group.

Biocatalytic Oxidation: One of the most promising approaches for the selective oxidation of unactivated C-H bonds is through biocatalysis. Enzymes, such as cytochrome P450 monooxygenases, can exhibit high regio- and stereoselectivity. While specific studies on this compound may be limited, biocatalytic systems have been developed for the ω-hydroxylation of fatty acids, which could be adapted for the terminal oxidation of the heptyl side chain to produce ω-hydroxy-(5R)-5-heptyloxolan-2-one. nih.gov

Radical-Mediated Functionalization: Reactions such as the Barton reaction or the Hofmann-Löffler-Freytag reaction provide pathways for the functionalization of remote, unactivated C-H bonds via radical intermediates. wikipedia.orgwikipedia.org For instance, a modified Barton reaction could potentially be used to introduce a functional group at the δ-carbon (C8) of the heptyl side chain. These reactions, however, often require specific substrate geometries and can sometimes lead to mixtures of products.

Reduction of the heptyl side chain is generally not a common transformation unless a functional group, such as a carbonyl or a double bond, is first introduced.

Introducing a halogen onto the heptyl side chain can provide a handle for further functionalization, such as cross-coupling reactions.

Free-Radical Halogenation: The halogenation of the alkane side chain can be achieved through free-radical pathways, typically using N-bromosuccinimide (NBS) or other halogen sources under UV irradiation or with a radical initiator. wikipedia.org However, this method is generally not very selective and can lead to a mixture of mono- and poly-halogenated products at various positions along the heptyl chain. The reactivity of the C-H bonds generally follows the order of tertiary > secondary > primary, but the statistical abundance of secondary hydrogens in the heptyl chain can lead to complex product mixtures.

Cross-Coupling Reactions: Once a halogen has been introduced, the side chain can be further modified via cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives obtainable from this compound. However, the initial challenge of selective halogenation of the unactivated alkyl chain remains a significant hurdle.

Reaction TypePotential MethodPotential ProductChallenges
Selective OxidationBiocatalysis (e.g., P450 enzymes)ω-hydroxy-(5R)-5-heptyloxolan-2-oneEnzyme specificity and availability
HalogenationFree-Radical Halogenation (e.g., NBS, light)Mixture of halogenated isomersLack of regioselectivity
Cross-CouplingSuzuki, Sonogashira, etc. (post-halogenation)Side-chain functionalized analogsRequires prior selective functionalization

Synthesis of Chiral Analogs and Structurally Related Lactones from this compound

This compound can serve as a chiral starting material for the synthesis of a variety of structurally related chiral lactones and other complex molecules.

One potential strategy involves the functionalization of the heptyl side chain followed by a second cyclization reaction. For example, if the terminal methyl group of the heptyl chain could be selectively oxidized to a carboxylic acid, subsequent reduction of the original lactone to a diol, followed by a second lactonization, could lead to a macrocyclic dilactone.

Another approach involves the modification of the lactone ring itself. For instance, ring-opening to the corresponding γ-hydroxy acid, followed by chemical transformations on the alkyl chain and subsequent re-cyclization, could lead to novel lactone analogs with different side chains.

Furthermore, ring-closing metathesis (RCM) is a powerful tool for the synthesis of lactones of various ring sizes. eurjchem.comnih.gov While this would require the introduction of unsaturation into the molecule, one could envision a synthetic route starting from this compound, involving ring-opening, functionalization of the side chain to introduce a terminal double bond, and then esterification with an unsaturated alcohol, followed by RCM to generate a new macrocyclic lactone.

The synthesis of chiral analogs often relies on leveraging the existing stereocenter to direct the stereochemistry of new chiral centers introduced during the synthetic sequence. This diastereoselective approach is a cornerstone of modern asymmetric synthesis.

Reaction Mechanisms of this compound under Diverse Conditions

This compound, a γ-lactone also known as (S)-γ-undecalactone, possesses a five-membered cyclic ester structure that dictates its reactivity. The primary site of chemical transformation is the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity leads to ring-opening reactions under various conditions, including hydrolysis, reduction, and aminolysis. The thermodynamic stability of the five-membered ring generally makes it less prone to ring-opening polymerization compared to larger lactones.

Hydrolysis Reactions

The hydrolysis of this compound involves the cleavage of the ester bond through the addition of water, leading to the formation of (R)-4-hydroxyundecanoic acid. This process can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the lactone is a reversible equilibrium process. The mechanism, typically a bimolecular acyl-oxygen cleavage (AAC2), is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original ring oxygen (now as a hydroxyl group), which remains part of the same molecule, to yield the ring-opened product, (R)-4-hydroxyundecanoic acid.

The key steps are:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ring's ether oxygen.

Ring Opening: The tetrahedral intermediate collapses, cleaving the acyl-oxygen bond to open the ring and form the carboxylic acid and alcohol functionalities on the same molecule.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that also proceeds through a bimolecular acyl-oxygen cleavage mechanism (BAC2). The reaction is initiated by the direct attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This step is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and not susceptible to further nucleophilic attack.

The key steps are:

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Ring Opening: The intermediate collapses, expelling the alkoxide and opening the ring.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by a base to yield the sodium (R)-4-hydroxyundecanoate salt. Subsequent acidification is required to obtain the neutral hydroxy acid.

Summary of Hydrolysis Conditions for this compound
ConditionCatalyst/ReagentMechanismIntermediateFinal Product (after workup)
AcidicH₃O⁺ (e.g., aq. H₂SO₄)AAC2Protonated Tetrahedral Intermediate(R)-4-hydroxyundecanoic acid
BasicOH⁻ (e.g., aq. NaOH)BAC2Tetrahedral Intermediate(R)-4-hydroxyundecanoic acid

Reduction Reactions

Lactones can be reduced to yield diols. Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, leading to ring opening.

The reaction with LiAlH₄ proceeds as follows:

First Hydride Attack: A hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate.

Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring and form an aldehyde.

Second Hydride Attack: The resulting aldehyde is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide.

Protonation: An aqueous workup protonates the two alkoxides to yield the final product, (R)-undecane-1,4-diol.

Reduction of this compound
ReagentIntermediate SpeciesFinal Product
1. LiAlH₄ 2. H₂O workupTetrahedral alkoxide, Aldehyde(R)-undecane-1,4-diol

Ring-Opening Aminolysis

This compound can undergo ring-opening reactions with amines to form hydroxy amides. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone. The reaction can be facilitated by catalysts such as weak acids. google.com

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom of the lactone ring.

Ring Opening: The C-O bond of the lactone ring is cleaved, resulting in the formation of the N-substituted (R)-4-hydroxyundecanamide.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a common method for synthesizing polyesters from lactones. However, γ-lactones such as this compound are known to be thermodynamically stable and thus have low polymerizability. rsc.orgwikipedia.org The five-membered ring structure has minimal ring strain, making the polymerization process thermodynamically unfavorable compared to the monomeric state. While polymerization can be initiated, the reaction is often in equilibrium with the monomer, and achieving high molecular weight polymers is challenging. rsc.orgwikipedia.org

Spectroscopic and Stereochemical Characterization of 5r 5 Heptyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules in solution. For (5R)-5-heptyloxolan-2-one, ¹H and ¹³C NMR provide the foundational data for assigning the carbon skeleton and the attached protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the heptyl side chain. The proton at the chiral center (C5), being adjacent to an oxygen atom, would appear as a multiplet in the downfield region (approx. 4.4-4.5 ppm). The protons on the lactone ring (C3 and C4) would appear as complex multiplets further upfield. The terminal methyl group of the heptyl chain would be a triplet around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2) of the lactone is the most deshielded, appearing significantly downfield (approx. 177 ppm). The carbon of the stereocenter (C5) is also shifted downfield due to the attached oxygen (approx. 81 ppm). The remaining carbons of the ring and the alkyl chain would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹³C Shift (ppm) Attached Proton(s) Predicted ¹H Shift (ppm) Multiplicity
1 - - - -
2 177.2 - - -
3 29.0 H-3a, H-3b 2.4-2.6 m
4 27.9 H-4a, H-4b 1.8-2.2 m
5 81.0 H-5 4.4-4.5 m
1' 35.8 H-1'a, H-1'b 1.6-1.7 m
2' 25.1 H-2'a, H-2'b 1.2-1.4 m
3' 29.2 H-3'a, H-3'b 1.2-1.4 m
4' 31.7 H-4'a, H-4'b 1.2-1.4 m
5' 22.5 H-5'a, H-5'b 1.2-1.4 m

Note: Predicted values are based on standard chemical shift increments and data from similar γ-lactone structures. Actual experimental values may vary based on solvent and concentration.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular connectivity and stereochemistry. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, a COSY spectrum would show a correlation between H-5 and the H-4 protons, and sequentially through the lactone ring to the H-3 protons. It would also map the couplings along the heptyl side chain, starting from the H-1' protons through to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the proton multiplet at ~4.4-4.5 ppm would show a cross-peak to the carbon signal at ~81.0 ppm, confirming their direct connection at the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu It is invaluable for piecing together the molecular structure by connecting fragments. Key HMBC correlations would include the C2 carbonyl carbon showing cross-peaks to the H-3 and H-4 protons, and the C5 carbon correlating with the H-1' protons of the side chain, confirming the attachment point of the heptyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, irrespective of their bonding connectivity. For a chiral molecule like this, NOESY can provide crucial stereochemical information by showing spatial relationships between the H-5 proton and protons on the lactone ring, helping to define the ring's conformation and the relative orientation of the heptyl substituent.

NMR spectra of enantiomers are identical in an achiral solvent. To determine enantiomeric excess, a chiral environment must be introduced. Chiral Lanthanide Shift Reagents (LSRs), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, like the carbonyl oxygen of the lactone. rsc.orgwikipedia.org

When Eu(hfc)₃ is added to a racemic sample of γ-undecalactone, it forms diastereomeric complexes with the (5R) and (5S) enantiomers. These diastereomeric complexes have different magnetic environments, resulting in the separation of previously overlapping signals in the NMR spectrum. researchgate.net Protons closer to the binding site, such as H-5 and the H-3 protons, experience the largest induced shifts and splitting, allowing for the integration of the separated signals to quantify the enantiomeric ratio. rsc.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The electron ionization (EI) mass spectrum of γ-undecalactone is characterized by specific fragmentation patterns that aid in its identification. The molecular ion ([M]⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular formula C₁₁H₂₀O₂. nih.gov

The most characteristic fragmentation in γ-lactones with an alkyl side chain at C5 is the cleavage of the C-C bond adjacent to the ring (α-cleavage), leading to the loss of the heptyl radical. This results in a highly abundant fragment ion at m/z 85 . This ion, corresponding to the protonated γ-butyrolactone ring, is often the base peak in the spectrum and is diagnostic for C5-substituted γ-lactones.

Further fragmentation can occur through various rearrangements and cleavage events.

Table 2: Major Fragment Ions in the EI-Mass Spectrum of 5-heptyloxolan-2-one

m/z Proposed Identity Fragmentation Pathway
184 [M]⁺˙ Molecular Ion
99 [C₇H₁₅]⁺ Heptyl cation (from side chain cleavage)
85 [C₄H₅O₂]⁺ Lactone ring fragment (Base Peak)
57 [C₄H₉]⁺ Butyl cation (from side chain fragmentation)
43 [C₃H₇]⁺ Propyl cation (from side chain fragmentation)

Data derived from typical fragmentation patterns of γ-lactones. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This band typically appears at a relatively high wavenumber (around 1770 cm⁻¹ ) due to the ring strain. nist.gov Other key absorptions include the C-O-C stretching vibrations of the ester group (around 1180-1250 cm⁻¹) and the C-H stretching and bending vibrations of the alkyl portions of the molecule (2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively).

Raman spectroscopy would also detect these vibrations. The C=O stretch is typically a strong and sharp band in the Raman spectrum as well. The numerous C-C and C-H vibrations of the heptyl chain would contribute to a complex but characteristic fingerprint region.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity (IR) Intensity (Raman)
2850-2960 C-H (sp³) Stretch Strong Strong
1770 C=O (Lactone) Stretch Very Strong Strong
1465 C-H (CH₂) Bend Medium Medium

Data based on spectra from the NIST Chemistry WebBook and general values for γ-lactones. nist.gov

Chiral Chromatography for Enantiomeric Purity Determination of this compound

While chiral shift reagents in NMR can determine enantiomeric purity, chiral chromatography, particularly gas chromatography (GC), is often the preferred method for its high resolution and sensitivity. nih.gov This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

The development of a successful chiral GC method for separating the enantiomers of γ-undecalactone involves the careful selection of the column and optimization of analytical conditions.

Column Selection: The most effective CSPs for separating chiral lactones are derivatized cyclodextrins. gcms.cz Columns such as those containing heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin or similar modified β- and γ-cyclodextrins are known to provide excellent enantioselectivity for this class of compounds. The chiral cavities of the cyclodextrin (B1172386) create transient diastereomeric interactions with the enantiomers, leading to different retention times.

Parameter Optimization:

Temperature Program: A slow, optimized temperature ramp is crucial. Isothermal analysis at a carefully selected temperature can also be effective. Lower temperatures generally enhance the stability of the transient diastereomeric complexes, leading to better separation (higher resolution).

Carrier Gas: Hydrogen or helium is typically used as the carrier gas. The flow rate must be optimized to achieve maximum column efficiency.

Injector and Detector: A split/splitless injector is standard, with the detector being a flame ionization detector (FID) for its high sensitivity to organic compounds. For definitive identification, a mass spectrometer can be used as the detector (GC-MS).

A well-developed method will show two distinct, baseline-resolved peaks for the (5R) and (5S) enantiomers, allowing for their accurate quantification and the determination of the enantiomeric excess (e.e.) of a sample. gcms.cz

Table of Mentioned Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₁H₂₀O₂
(R)-γ-undecalactone This compound C₁₁H₂₀O₂
γ-undecalactone 5-heptyloxolan-2-one C₁₁H₂₀O₂
γ-butyrolactone Oxolan-2-one C₄H₆O₂

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective analysis of chiral compounds like this compound. The technique allows for the physical separation of the R- and S-enantiomers, enabling accurate determination of enantiomeric excess (ee) and purification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For γ-lactones, polysaccharide-based CSPs are particularly effective. nih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, possess helical polymer structures that create chiral cavities and grooves. Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects. nih.gov

The choice of mobile phase is crucial for achieving optimal resolution. In normal-phase mode, a mixture of an alkane (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol) is commonly employed. The alcohol component modulates the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. By carefully optimizing the column type, mobile phase composition, and flow rate, baseline separation of the (R)- and (S)-enantiomers of 5-heptyloxolan-2-one can be achieved. nih.gov

Below is a table representing typical chromatographic conditions for the enantioseparation of this compound.

ParameterCondition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Expected Elution Order (S)-enantiomer followed by (R)-enantiomer

Note: This data is representative of typical methods used for the separation of chiral γ-lactones.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chromophore located in a chiral environment. mtoz-biolabs.com For this compound, the key chromophore is the carbonyl group of the lactone ring.

The lactone carbonyl group exhibits a weak electronic absorption band corresponding to the n→π* transition, which typically occurs in the 210-240 nm region. While this absorption is weak in conventional UV-Vis spectroscopy, it gives rise to a distinct signal, known as a Cotton effect, in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter adjacent to the chromophore.

The relationship between the stereochemistry and the sign of the Cotton effect for lactones is often interpreted using empirical rules, such as the "lactone sector rule," an extension of the octant rule. For a (5R)-γ-lactone like this compound, the five-membered oxolan-2-one ring typically adopts a twisted or envelope conformation. With the heptyl side chain occupying a pseudo-equatorial position to minimize steric hindrance, the predicted CD spectrum for the (R)-enantiomer shows a positive Cotton effect for the n→π* transition. mdpi.com Conversely, its enantiomer, (5S)-5-heptyloxolan-2-one, would exhibit a mirror-image spectrum with a negative Cotton effect in the same region. This provides strong evidence for the assignment of the absolute configuration in solution.

Spectroscopic ParameterExpected Observation for this compound
Chromophore Lactone Carbonyl (C=O)
Electronic Transition n→π*
Wavelength (λmax) ~220 nm
Sign of Cotton Effect Positive (+)

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of all stereocenters. However, obtaining single crystals of sufficient quality for analysis can be challenging, particularly for compounds that are oils or low-melting solids at room temperature, as is the case for 5-heptyloxolan-2-one.

Induce Crystallization: By reacting the parent lactone (or its corresponding hydroxy acid precursor) with a rigid, planar, and often aromatic molecule, the resulting derivative may have a higher melting point and a greater propensity to form well-ordered crystals.

Confirm Absolute Configuration: If a derivative is synthesized using a reagent containing a "heavy atom" (e.g., bromine, phosphorus, or sulfur), the absolute configuration of the entire molecule can be determined with high confidence by measuring anomalous dispersion effects during the X-ray diffraction experiment. mdpi.com The resulting Flack parameter from the data refinement provides a reliable indicator of the correct enantiomer.

For example, derivatization of the corresponding 4-hydroxyundecanoic acid with p-bromobenzoyl chloride would yield a p-bromobenzoate ester. The presence of the bromine atom would greatly facilitate the unambiguous assignment of the (R) configuration at the stereogenic center.

Computational Chemistry and Molecular Modeling of 5r 5 Heptyloxolan 2 One

Conformational Analysis and Energy Minima of (5R)-5-heptyloxolan-2-one

Computational methods such as molecular mechanics (MM), semi-empirical methods, and ab initio calculations are employed for this purpose. rsc.org A typical approach involves a systematic search of the conformational space by rotating the rotatable bonds, including those in the heptyl side chain and within the lactone ring. For each generated conformer, energy minimization is performed to find the nearest local energy minimum.

The γ-lactone ring typically adopts an "envelope" or "twist" conformation. In the case of this compound, the position of the heptyl group at the C5 carbon significantly influences the preferred conformation. The relative energies of these conformers are calculated to determine their population at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers

Conformer Dihedral Angle (C4-C5-C8-C9) Relative Energy (kcal/mol)
1 178.5° 0.00
2 65.2° 1.25
3 -68.9° 1.30

This table is for illustrative purposes and shows hypothetical data from a conformational search.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms. For this compound, DFT can be used to study reactions such as hydrolysis (ring-opening), which is a crucial process in its biological activity and degradation. nih.gov

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. mdpi.com This allows for the prediction of reaction rates and the elucidation of the most likely reaction pathways. For instance, a DFT study could model the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone ring, identifying the key intermediates and the energy barriers involved. nih.gov

Table 2: Hypothetical DFT Calculated Energies for the Hydrolysis of this compound

Species Energy (Hartree) Relative Energy (kcal/mol)
Reactants (Lactone + H₂O) -695.12345 0.0
Transition State -695.08765 22.5
Products (Hydroxy acid) -695.14567 -13.9

This table is for illustrative purposes and shows hypothetical data from a DFT calculation.

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the structural elucidation of molecules. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. auremn.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can provide theoretical ¹H and ¹³C NMR spectra. auremn.org

These calculated spectra can be compared with experimental data to confirm the structure of this compound or to help in the assignment of complex spectra. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (C=O) 177.2 176.8
C5 81.5 80.9
C3 29.8 29.5
C4 28.1 27.9

This table is for illustrative purposes and shows hypothetical data.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its behavior in different solvents, which is crucial for understanding its solubility and partitioning properties. mdpi.com

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms are calculated by solving Newton's equations of motion. nih.gov This allows for the analysis of solute-solvent interactions, such as hydrogen bonding between the lactone's carbonyl oxygen and water molecules. nih.gov Such simulations can also be used to study the conformational flexibility of the molecule in a solution environment. mdpi.com

In Silico Screening of Potential Biological Interactions and Binding Sites

This compound may exhibit biological activity by interacting with specific proteins or enzymes. In silico screening, particularly molecular docking, is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target. nih.gov

In a molecular docking study, the three-dimensional structure of this compound is placed into the binding site of a target protein, and various orientations and conformations are sampled. arxiv.org A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most favorable binding mode. This approach can be used to screen large libraries of proteins to identify potential targets for this lactone or to understand its mechanism of action if a target is already known. nih.gov

Table 4: Illustrative Docking Scores of this compound with Potential Protein Targets

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Odorant Binding Protein -7.2 Leu78, Phe121, Ser54
Cytochrome P450 Enzyme -6.8 Ile115, Ala297, Phe215
Fatty Acid Amide Hydrolase -6.5 Trp531, Tyr390

This table is for illustrative purposes and shows hypothetical data from a molecular docking study.

Development of Predictive Models for this compound Derivatives

Based on the understanding gained from the computational studies mentioned above, it is possible to develop predictive models for the properties and activities of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

To develop such a model, a set of derivatives would be synthesized, and their properties (e.g., odor intensity, biological activity) would be measured. A wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each derivative using computational methods. Statistical techniques, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that can predict the property of interest for new, unsynthesized derivatives. This approach can significantly accelerate the discovery of new compounds with desired properties.

Biological Relevance and Mechanistic Investigations of 5r 5 Heptyloxolan 2 One in Defined Systems

Role of (5R)-5-heptyloxolan-2-one as a Signaling Molecule in Plant Physiology

While extensive research on the specific signaling functions of this compound in plants is limited, the presence of its enantiomer, (5S)-5-heptyloxolan-2-one, has been reported in the cotton plant, Gossypium hirsutum. nih.gov The existence of this lactone in plant tissues suggests a potential endogenous role. Lactones as a chemical class are known to be involved in plant biological processes. For instance, certain butenolides and related lactones can influence seed germination and plant development. In Agrobacterium tumefaciens, the degradation of plant-derived gamma-butyrolactone (B3396035) by the AttM lactonase is part of a complex interaction between the bacterium and its plant host, indicating that plants produce these molecules and that they are active in the rhizosphere. nih.gov Although direct evidence is still needed, the presence of γ-undecalactone in plants hints at a possible, yet uncharacterized, role in intra- or inter-species signaling, potentially influencing growth, defense, or symbiotic interactions.

Involvement in Microbial Metabolism and Interspecies Communication

The involvement of γ-lactones in microbial communication, particularly in quorum sensing (QS), is an area of active research. Quorum sensing is a cell-density-dependent communication system used by microorganisms to coordinate collective behaviors. While direct studies on this compound as a QS molecule are not prominent, research on structurally similar compounds provides strong evidence for its potential role.

A notable example is γ-heptalactone, a closely related molecule, which has been identified as an endogenously produced quorum-sensing molecule in the fungus Aspergillus nidulans. nih.gov In this organism, γ-heptalactone accumulates at high cell densities and, when introduced to low-density cultures, it eliminates the lag phase of growth and increases the production of secondary metabolites like penicillin. nih.gov This demonstrates that simple γ-lactones can act as signaling molecules to regulate fungal development and metabolism.

Furthermore, various microorganisms, particularly yeasts, are known to produce γ-lactones through the metabolic transformation of fatty acids. Species such as Yarrowia lipolytica and Sporidiobolus salmonicolor are widely studied for their ability to convert hydroxy fatty acids into valuable aroma compounds like γ-decalactone. nih.govsphinxsai.com This metabolic capability underscores the integration of γ-lactones into microbial life cycles, where they can serve as metabolic byproducts or be intentionally produced for signaling purposes. The production of these compounds is a key part of the metabolic activity of these organisms, linking lipid metabolism directly to the synthesis of potential signaling molecules.

Table 1: Microbial Production of γ-Lactones Structurally Related to this compound
MicroorganismSubstrateProduced γ-LactoneReference
Yarrowia lipolyticaRicinoleic Acidγ-Decalactone nih.govresearchgate.net
Sporidiobolus salmonicolorRicinoleic Acid / Methyl Ricinoleateγ-Decalactone sphinxsai.comnih.govbohrium.com
Aspergillus nidulansEndogenous (lipid metabolism)γ-Heptalactone nih.gov
Lindnera saturnusCastor Oil (Ricinoleic Acid)γ-Decalactone nih.gov

Research on this compound as a Component of Insect Pheromones and Kairomones

Chemical communication is fundamental to insect behavior, guiding processes such as mating, aggregation, and foraging. Pheromones mediate communication within a species, while kairomones are interspecific signals that benefit the receiver. Research has identified close structural analogs of this compound as key semiochemicals in the insect world.

Specifically, (R)-(+)-γ-decalactone, which differs from the target compound by only one methylene (B1212753) group in the alkyl side chain, has been identified as the primary component of the aggregation-sex pheromone of the North American hermit beetle, Osmoderma eremicola. nih.gov Field trials demonstrated that lures containing (R)-(+)-γ-decalactone attracted both males and females of the species. nih.gov Interestingly, laboratory analysis showed that only the males produce this pheromone, sometimes accompanied by trace amounts of γ-dodecalactone, another close homolog. nih.gov

The same study revealed that (R)-(+)-γ-decalactone also functions as a kairomone. Females of the click beetle Elater abruptus were significantly attracted to this compound, suggesting they use the hermit beetle's pheromone to locate resources or hosts associated with Osmoderma. nih.gov This dual function highlights the complex ecological networks mediated by these simple lactone molecules. Given the high specificity of insect olfactory systems, it is plausible that this compound (γ-undecalactone) serves a similar, though currently uncharacterized, pheromonal or kairomonal role for other insect species.

Table 2: Semiochemical Functions of γ-Lactones in Coleoptera
CompoundFunctionEmitting SpeciesReceiving SpeciesReference
(R)-(+)-γ-DecalactoneAggregation-Sex PheromoneOsmoderma eremicola (males)Osmoderma eremicola (males and females) nih.gov
(R)-(+)-γ-DecalactoneKairomoneOsmoderma eremicolaElater abruptus (females) nih.gov
γ-DodecalactoneTrace Pheromone ComponentOsmoderma eremicola (males)Osmoderma eremicola nih.gov

Elucidation of Molecular Mechanisms in Defined Receptor-Ligand Interactions

The perception of semiochemicals like this compound by insects is mediated by a sophisticated olfactory system. The molecular basis of this detection lies in the interaction between the chemical ligand and specific olfactory receptors (ORs) located on the membranes of olfactory sensory neurons (OSNs). wikipedia.orgnih.gov

In contrast to vertebrate ORs, which are G-protein coupled receptors, insect ORs are ligand-gated ion channels. wikipedia.org These receptors typically function as heteromeric complexes, consisting of a variable, odorant-binding subunit (OrX) that determines ligand specificity, and a conserved co-receptor subunit known as Orco. nih.govscienceopen.com When a specific volatile molecule, such as a lactone pheromone, binds to the OrX subunit, it induces a conformational change in the receptor complex, opening the ion channel. This leads to an influx of ions, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain's primary olfactory processing center, the antennal lobe. nih.gov

The insect brain interprets these signals based on which specific neurons are activated, following a combinatorial code where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants. scienceopen.com Receptors that are highly tuned to a single, behaviorally critical compound, such as a sex pheromone component, are considered "specialists," while those that respond to a broader range of general odorants are "generalists." frontiersin.org The specific receptor(s) that bind this compound have not yet been identified, but the pheromonal activity of its analogs strongly suggests that dedicated, high-affinity receptors for this class of lactones exist in the nervous systems of certain insect species.

Enzymatic Transformations of this compound in Biological Matrices

The biosynthesis of γ-lactones, including this compound, in biological systems is primarily achieved through the enzymatic transformation of hydroxy fatty acids. nih.gov A well-established pathway involves the peroxisomal β-oxidation of longer-chain fatty acids. nih.govtandfonline.com

In microorganisms such as the yeast Yarrowia lipolytica, a substrate like ricinoleic acid (a C18 hydroxy fatty acid) is first activated to its acyl-CoA ester. researchgate.netresearchgate.net It then enters the β-oxidation spiral, a sequence of four enzymatic reactions that progressively shortens the carbon chain by two carbons per cycle. The key enzymes in this process are:

Acyl-CoA Oxidase: Catalyzes the formation of a double bond.

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a ketone.

Ketoacyl-CoA Thiolase: Cleaves the two-carbon acetyl-CoA unit. tandfonline.com

For the production of a specific γ-lactone, this process continues until the hydroxyl group is located at the fourth carbon (C4) position relative to the carboxyl group. researchgate.net The resulting 4-hydroxyacyl-CoA intermediate is the direct precursor to the γ-lactone. This intermediate is then cleaved from Coenzyme A and undergoes intramolecular cyclization (lactonization), either spontaneously under acidic conditions or catalyzed by an unknown lactonase, to form the stable five-membered ring of the γ-lactone. nih.govwikipedia.org The production of this compound would thus proceed from a 4-hydroxyundecanoic acid precursor, generated via the β-oxidation of a longer-chain hydroxy fatty acid.

Alternative enzymatic routes include the direct hydroxylation of fatty acids at specific positions by enzymes such as cytochrome P450 monooxygenases or unspecific peroxygenases (UPOs), which can generate the necessary hydroxy fatty acid precursors for lactonization. nih.gov

Future Directions and Emerging Research Avenues for 5r 5 Heptyloxolan 2 One

The chiral lactone (5R)-5-heptyloxolan-2-one, also known as (R)-γ-heptalactone, is a compound of significant interest due to its applications as a flavor and fragrance agent and as a valuable chiral building block in chemical synthesis. nih.govchemimpex.com As research progresses, several key areas are emerging that promise to expand its utility and improve its production. These future directions involve integrating advanced computational tools, exploring novel synthetic applications, uncovering new biological functions, and developing sustainable manufacturing processes.

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